ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate
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Overview
Description
ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a methoxy group, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The piperidine moiety can be substituted with other amines under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the benzenesulfonyl group can yield a benzene-substituted indole .
Scientific Research Applications
ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, while the benzenesulfonyl group can modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Indole derivatives: Compounds like indomethacin and serotonin share the indole core and have diverse pharmacological properties.
Uniqueness
ETHYL 4-(BENZENESULFONYL)-5-METHOXY-1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H30N2O5S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 4-(benzenesulfonyl)-5-methoxy-1-methyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H30N2O5S/c1-4-32-25(28)23-20(17-27-15-9-6-10-16-27)26(2)19-13-14-21(31-3)24(22(19)23)33(29,30)18-11-7-5-8-12-18/h5,7-8,11-14H,4,6,9-10,15-17H2,1-3H3 |
InChI Key |
QMKWWQIXKVXLLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C)CN4CCCCC4 |
Origin of Product |
United States |
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